molecular formula C21H18O8 B2457773 methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 294855-15-5

methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2457773
CAS No.: 294855-15-5
M. Wt: 398.367
InChI Key: FPCLJCPCAMXMKI-UHFFFAOYSA-N
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Description

. This compound features a chromen-4-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of palladium-catalyzed coupling reactions and esterification processes .

Chemical Reactions Analysis

methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenoxy and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural motif is found in many biologically active molecules, making it a candidate for drug development and other biological studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The phenoxy and methoxycarbonyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can be compared with other similar compounds, such as:

    4-Methoxycarbonylphenylboronic acid: This compound shares the methoxycarbonyl group but differs in its boronic acid functionality.

    Ethyl 4-(3-(2-(methoxycarbonyl)phenoxy)propyl)-1-piperazinecarboxylate: This compound has a similar phenoxy group but features a piperazine ring instead of the chromen-4-one core.

The uniqueness of this compound lies in its combination of the chromen-4-one core with the phenoxy and methoxycarbonyl groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

methyl 4-[7-(2-ethoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-3-26-19(22)12-27-15-8-9-16-17(10-15)28-11-18(20(16)23)29-14-6-4-13(5-7-14)21(24)25-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCLJCPCAMXMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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